The synthesis of (3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves several steps, culminating in the resolution of atropisomers. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. The resolution is achieved by introducing specific substituents on the benzodiazepinedione nucleus and the beta-alanine side chain.
The molecular structure of (3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has been investigated using single-crystal X-ray analysis. This technique reveals the spatial arrangement of atoms within the molecule, providing valuable insights into its three-dimensional shape and conformation. Additionally, ab initio calculations have been employed to analyze the conformational preferences of the beta-alanine side chain.
(3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione acts as an antagonist of the GPIIb/IIIa receptor. This receptor plays a critical role in platelet aggregation, a vital process in blood clotting. By blocking the receptor, this compound inhibits platelet aggregation. The specific interactions responsible for this antagonistic activity are thought to mimic the "cupped" conformation adopted by the RGD tripeptide sequence found in cyclic peptides that bind to GPIIb/IIIa.
The primary application of (3S)-3-sec-butyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in scientific research is as a tool for investigating the structure and function of the GPIIb/IIIa receptor. This receptor is a target for developing antithrombotic drugs, which are medications that prevent blood clots.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: